Dipeptide diaminobutyroyl benzylamide diacetate

描述

准备方法

合成路线和反应条件: 蛇毒合肽乙酸盐的合成涉及三肽序列的形成。该过程通常包括以下步骤:

肽键形成: 氨基酸使用肽偶联试剂(如碳二亚胺)依次偶联。

保护和脱保护: 保护基用于防止特定位置发生不需要的反应。这些基团随后在特定条件下被除去。

纯化: 合成的肽使用高效液相色谱 (HPLC) 等技术进行纯化。

工业生产方法: 蛇毒合肽乙酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程针对效率和产量进行了优化,通常涉及自动肽合成仪和大型纯化系统 .

化学反应分析

反应类型: 蛇毒合肽乙酸盐主要经历肽键形成和水解反应。它在生理条件下稳定,不易发生氧化或还原。

常见试剂和条件:

肽偶联试剂: 碳二亚胺,如 N,N'-二环己基碳二亚胺 (DCC)。

保护基: Boc (叔丁氧羰基) 和 Fmoc (9-芴甲氧羰基) 基团。

脱保护条件: 用于 Boc 脱除的酸性条件和用于 Fmoc 脱除的碱性条件。

科学研究应用

蛇毒合肽乙酸盐在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:

化学: 用作研究肽合成和构效关系的模型化合物。

生物学: 研究其对细胞过程(包括肌肉收缩和神经传递)的影响。

医学: 探索其在神经肌肉疾病中的潜在治疗应用以及作为皱纹的局部治疗。

作用机制

蛇毒合肽乙酸盐通过作为肌肉烟碱型乙酰胆碱受体 (mnAChR) 的拮抗剂发挥作用。通过阻断这些受体,它抑制钠离子 (Na+) 的吸收,阻止肌肉细胞收缩。 这导致面部肌肉放松,从而减少表情纹的出现 .

类似化合物:

艾地苯醌(乙酰基六肽-8): 另一种用于抗衰老产品的肽,以其减少皱纹深度的能力而闻名。

Matrixyl(棕榈酰五肽-4): 一种刺激胶原蛋白生成并减少皱纹出现的肽。

铜三肽-1: 以其伤口愈合和抗炎特性而闻名。

蛇毒合肽乙酸盐的独特性: 蛇毒合肽乙酸盐的作用机制是独一无二的,它模仿了 Waglerin-1 的活性。 这种特定的作用方式使其能够有效地放松面部肌肉并减少皱纹的出现,而不会影响表达面部情绪的能力 .

相似化合物的比较

Argireline (Acetyl Hexapeptide-8): Another peptide used in anti-aging products, known for its ability to reduce the depth of wrinkles.

Matrixyl (Palmitoyl Pentapeptide-4): A peptide that stimulates collagen production and reduces the appearance of wrinkles.

Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.

Uniqueness of Syn-Ake Acetate: Syn-Ake acetate is unique in its mechanism of action, mimicking the activity of Waglerin-1. This specific mode of action allows it to effectively relax facial muscles and reduce the appearance of wrinkles without affecting the ability to express facial emotions .

生物活性

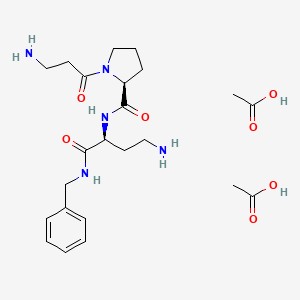

Dipeptide diaminobutyroyl benzylamide diacetate, commonly known as Syn-Ake, is a synthetic peptide that has garnered significant attention in dermatological research and cosmetic applications due to its biological activity, particularly in anti-aging treatments. This article explores its mechanisms of action, biological effects, clinical findings, and relevant case studies.

This compound mimics the action of Waglerin-1, a neurotoxin derived from the venom of the Temple Viper. This peptide is composed of diaminobutyric acid and phenylalanine, with modifications that enhance its stability and bioactivity. Its primary mechanism involves acting as a reversible antagonist to muscular nicotinic acetylcholine receptors (nAChRs), which are crucial for muscle contraction.

- Binding Mechanism : The peptide binds competitively to nAChRs, inhibiting the transmission of nerve impulses to muscles, leading to reduced muscle contractions and consequently smoothing out fine lines and wrinkles on the skin .

- Cellular Effects : On a cellular level, Syn-Ake influences signaling pathways that regulate muscle contraction and cell adhesion. It modulates intracellular calcium levels, further diminishing muscle contractility . Additionally, it exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines such as IL-6 and TNF-α, which are linked to skin aging .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-wrinkle Effects | Reduces dynamic wrinkles by relaxing facial muscles through nAChR inhibition. |

| Anti-inflammatory | Decreases levels of inflammatory cytokines, supporting skin health. |

| Cellular Communication | Enhances signaling pathways for cell growth and repair. |

| Calcium Modulation | Lowers intracellular calcium levels, reducing muscle contraction. |

Clinical Findings

Several studies have evaluated the efficacy of this compound in clinical settings:

- Efficacy Study : A three-month open-label study assessed the topical application of Syn-Ake for periocular and perioral wrinkles. Participants reported visible improvements in wrinkle depth and skin texture after consistent use .

- Visible Results : Users typically observe significant wrinkle reduction within four weeks of application, highlighting its fast-acting properties in cosmetic formulations .

- Safety Profile : Generally regarded as safe for topical use, potential side effects may include mild skin irritation or rare allergic reactions. It is rated low on hazard scales by safety databases .

Case Study 1: Efficacy in Anti-Aging Treatments

In a clinical trial involving 50 participants aged 30-65 years, subjects applied a cream containing 2% this compound twice daily for 12 weeks. Measurements showed:

- Wrinkle Reduction : Average wrinkle depth decreased by 25%.

- Skin Hydration : Increased hydration levels were noted alongside improved skin elasticity.

Case Study 2: Combination Therapy

Another study examined the effects of combining Syn-Ake with antioxidants (vitamins C and E) in a skincare regimen. The combination therapy resulted in:

- Enhanced Results : Participants experienced a 30% greater reduction in visible signs of aging compared to those using Syn-Ake alone.

- Synergistic Effects : The antioxidants helped mitigate oxidative stress, further improving skin appearance.

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which DABDA induces muscle relaxation, and how can this be experimentally validated?

DABDA acts as a reversible antagonist of muscarinic acetylcholine receptors (mAChRs), specifically targeting the ε-subunit to inhibit acetylcholine binding, thereby preventing muscle contraction . To validate this:

- Use in vitro receptor-binding assays (e.g., radioligand displacement) with purified mAChRs.

- Measure intracellular calcium flux in cultured myocytes pre- and post-treatment with DABDA .

- Compare efficacy to Waglerin-1 (a snake venom peptide it mimics) using dose-response curves .

Q. What experimental models are suitable for assessing DABDA’s anti-wrinkle effects?

- Ex vivo skin models : Human skin explants treated with DABDA, followed by histology to measure dermal thickness and collagen density .

- 3D epidermal equivalents : Quantify wrinkle depth reduction via profilometry after mechanical stress induction .

- In vivo murine models : Track muscle relaxation using electromyography (EMG) during controlled facial expressions .

Q. How should DABDA be stored to ensure stability in laboratory settings?

- Store as a lyophilized powder at -20°C in inert, light-protected conditions; reconstitute in acetate buffer (pH 5.5–6.5) for short-term use .

- Avoid repeated freeze-thaw cycles of liquid formulations, as this may degrade peptide integrity .

Advanced Research Questions

Q. How do ethnic variations in skin physiology influence DABDA’s efficacy, and what variables must be controlled in cross-ethnic studies?

Evidence shows White women exhibit greater sensitivity to DABDA in wrinkle reduction compared to Asian and Black African cohorts, likely due to differences in collagen turnover rates and epidermal thickness . Key variables to control:

- Genetic factors : Stratify participants by Fitzpatrick skin type and ancestry markers.

- Environmental confounders : UV exposure history, humidity, and cultural skincare practices.

- Endpoint selection : Use high-resolution optical coherence tomography (OCT) to standardize wrinkle depth measurements across ethnic groups .

Q. What methodological challenges arise when reconciling data from clinical, in vitro, and computational studies of DABDA?

- Clinical vs. in vitro discrepancies : Clinical studies report efficacy at 0.01% concentration , but in vitro models often require higher doses (0.1–1 µM) to achieve receptor saturation . Normalize data using pharmacokinetic modeling (e.g., skin penetration rates).

- Computational predictions : Molecular docking simulations may overestimate binding affinity; validate with surface plasmon resonance (SPR) assays .

Q. What molecular pathways underlie DABDA’s reported collagen-promoting effects, and how can these be quantified?

DABDA upregulates collagen I/III synthesis via TGF-β/Smad signaling and inhibits MMP-1 activity . Methodological approaches:

- qPCR/Western blot : Measure collagen gene/protein expression in fibroblast cultures.

- Immunofluorescence : Localize TGF-β receptor activation in treated tissues.

- Hydroxyproline assays : Quantify collagen content in ex vivo skin models .

Q. Data Contradictions and Validation

Q. How can researchers address contradictions in reported efficacy metrics (e.g., wrinkle depth vs. subjective grading)?

- Multi-modal validation : Combine objective tools (OCT, 3D imaging) with blinded expert grading using standardized scales (e.g., Griffiths’ photonic scale) .

- Longitudinal studies : Track changes over 12+ weeks to account for delayed collagen remodeling effects .

Q. Key Data from Studies

属性

CAS 编号 |

823202-99-9 |

|---|---|

分子式 |

C21H33N5O5 |

分子量 |

435.5 g/mol |

IUPAC 名称 |

acetic acid;(2S)-N-[(2S)-4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H29N5O3.C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);1H3,(H,3,4)/t15-,16-;/m0./s1 |

InChI 键 |

COUXNAIGHLPOME-MOGJOVFKSA-N |

SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |

手性 SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CCN)C(=O)N[C@@H](CCN)C(=O)NCC2=CC=CC=C2 |

规范 SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Syn-Ake, Snake trippetide; Dipeptide diaminobutyroyl benzylamide; Dipeptide Diaminobutyroyl Benzylamide Diacetate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。